molecular formula C24H23N3O4S2 B12031269 N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B12031269
M. Wt: 481.6 g/mol
InChI Key: LWCRUCXOBCACNM-MRCUWXFGSA-N
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Description

N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound that belongs to the class of thiazolidinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylaniline, indole derivatives, and thiazolidinone precursors. The reaction conditions may involve:

    Condensation reactions: Using reagents like acetic anhydride or acetyl chloride.

    Cyclization reactions: Employing catalysts such as p-toluenesulfonic acid.

    Purification: Techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors could also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    p-Toluenesulfonic acid, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Possible applications as enzyme inhibitors in biochemical studies.

    Antimicrobial Activity: Evaluation of its potential as an antimicrobial agent.

Medicine

    Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.

    Cancer Research: Investigation of its effects on cancer cell lines.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Application in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: Compounds with similar thiazolidinone structures.

    Indole derivatives: Compounds containing indole moieties.

Uniqueness

N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H23N3O4S2

Molecular Weight

481.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C24H23N3O4S2/c1-14-8-9-17(15(2)12-14)25-19(28)13-27-18-7-5-4-6-16(18)20(22(27)29)21-23(30)26(10-11-31-3)24(32)33-21/h4-9,12H,10-11,13H2,1-3H3,(H,25,28)/b21-20-

InChI Key

LWCRUCXOBCACNM-MRCUWXFGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCOC)/C2=O)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCOC)C2=O)C

Origin of Product

United States

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